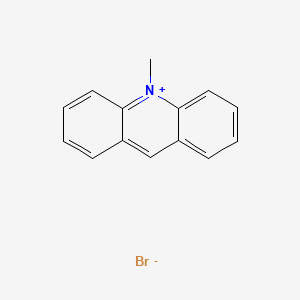
3,3,4,4,4-Pentafluoro-2-hydroxy-2-(2-methylphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,4-Pentafluoro-2-hydroxy-2-(2-methylphenyl)butanoic acid is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms and a hydroxyl group makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluoro-2-hydroxy-2-(2-methylphenyl)butanoic acid typically involves the introduction of fluorine atoms into the butanoic acid structure. One common method is the reaction of 2-methylphenylbutanoic acid with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the incorporation of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process must be carefully controlled to ensure the safety and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4,4-Pentafluoro-2-hydroxy-2-(2-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3,3,4,4,4-Pentafluoro-2-hydroxy-2-(2-methylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to its unique chemical structure.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3,3,4,4,4-Pentafluoro-2-hydroxy-2-(2-methylphenyl)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid: Similar structure but lacks the 2-methyl group.
2,2,3,3,4,4,4-Heptafluorobutanoic acid: Contains more fluorine atoms but lacks the hydroxyl and phenyl groups.
Uniqueness
3,3,4,4,4-Pentafluoro-2-hydroxy-2-(2-methylphenyl)butanoic acid is unique due to the combination of fluorine atoms, a hydroxyl group, and a 2-methylphenyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
91935-84-1 |
|---|---|
Fórmula molecular |
C11H9F5O3 |
Peso molecular |
284.18 g/mol |
Nombre IUPAC |
3,3,4,4,4-pentafluoro-2-hydroxy-2-(2-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H9F5O3/c1-6-4-2-3-5-7(6)9(19,8(17)18)10(12,13)11(14,15)16/h2-5,19H,1H3,(H,17,18) |
Clave InChI |
UAEIGMRQGWMNJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C(=O)O)(C(C(F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


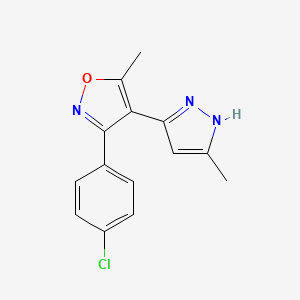
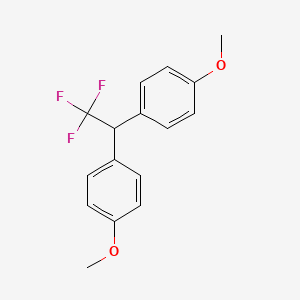
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
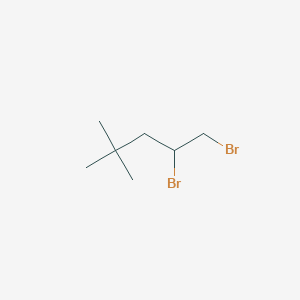
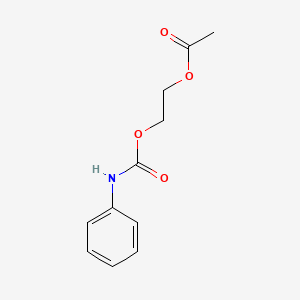
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
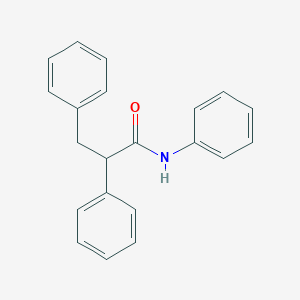
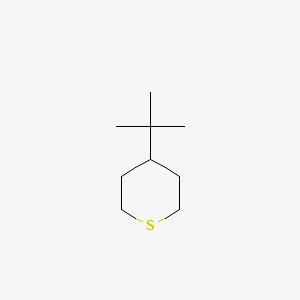
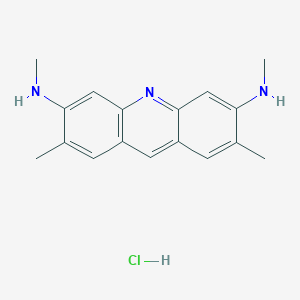

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)
